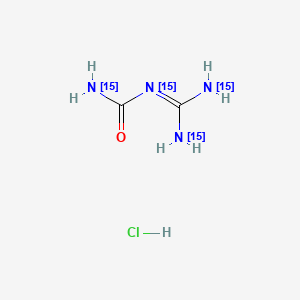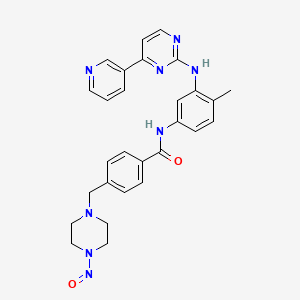
N-Desmethyl N-Nitroso Imatinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl N-Nitroso Imatinib is a derivative of Imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST). This compound is a metabolite of Imatinib, formed through metabolic processes involving demethylation and nitrosation. It retains some of the biological activity of its parent compound, making it a subject of interest in pharmacological and biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl N-Nitroso Imatinib typically involves the demethylation of Imatinib followed by nitrosation. The demethylation process can be achieved using various demethylating agents such as boron tribromide (BBr3) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-Desmethyl N-Nitroso Imatinib can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could lead to the formation of amines .
Applications De Recherche Scientifique
N-Desmethyl N-Nitroso Imatinib has several scientific research applications:
Chemistry: Used as a model compound to study the effects of demethylation and nitrosation on the biological activity of Imatinib.
Biology: Investigated for its interactions with various biological targets, including proteins and enzymes.
Medicine: Explored for its potential therapeutic effects and as a tool to understand the metabolism and pharmacokinetics of Imatinib.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
N-Desmethyl N-Nitroso Imatinib exerts its effects by inhibiting tyrosine kinases, similar to its parent compound Imatinib. It binds to the ATP-binding site of the BCR-ABL tyrosine kinase, preventing the phosphorylation of downstream targets and thereby inhibiting cell proliferation. The compound also interacts with other molecular targets, including c-KIT and PDGF receptors, contributing to its broad-spectrum activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: The parent compound, widely used in the treatment of CML and GIST.
N-Desmethyl Imatinib: A primary metabolite of Imatinib with similar biological activity.
Nilotinib: A second-generation tyrosine kinase inhibitor with a different binding profile.
Dasatinib: Another second-generation inhibitor with broader activity against multiple tyrosine kinases
Uniqueness
N-Desmethyl N-Nitroso Imatinib is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. Its nitroso group may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C28H28N8O2 |
|---|---|
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(4-nitrosopiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C28H28N8O2/c1-20-4-9-24(17-26(20)33-28-30-12-10-25(32-28)23-3-2-11-29-18-23)31-27(37)22-7-5-21(6-8-22)19-35-13-15-36(34-38)16-14-35/h2-12,17-18H,13-16,19H2,1H3,(H,31,37)(H,30,32,33) |
Clé InChI |
VLMTWVXKQVBYLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)N=O)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


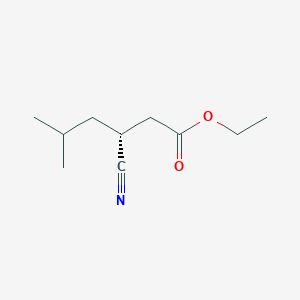
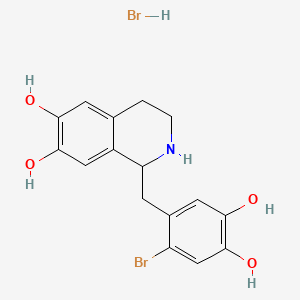
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)
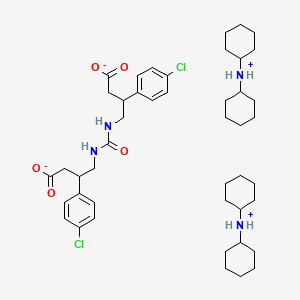

![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)
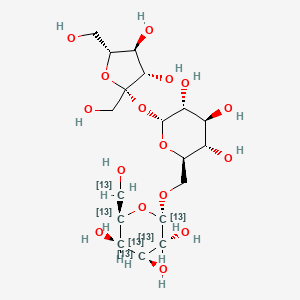
![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)
